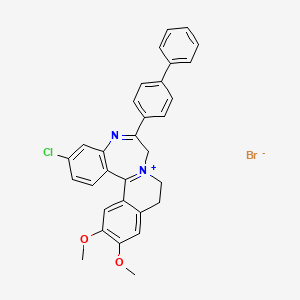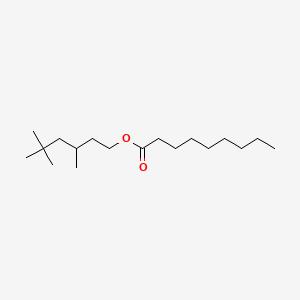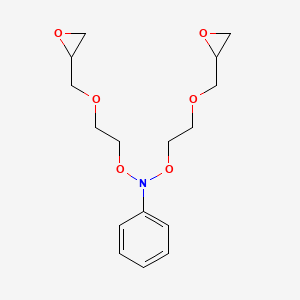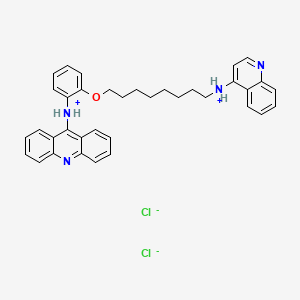
Trimethyl(nonyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(nonyl)silane is an organosilicon compound characterized by a silicon atom bonded to a nonyl group and three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(nonyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of nonene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of nonene.
Another method involves the reaction of nonylmagnesium bromide with chlorotrimethylsilane. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient and cost-effective production. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
Trimethyl(nonyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions typically occur under mild conditions and produce silanols or siloxanes as major products.
Reduction: this compound can reduce carbonyl compounds to alcohols in the presence of a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or organolithium compounds. These reactions require anhydrous conditions and careful temperature control.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes, depending on the nucleophile used.
科学研究应用
Trimethyl(nonyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives. The compound’s ability to modify surfaces and enhance material properties makes it valuable in various industrial applications.
作用机制
The mechanism by which trimethyl(nonyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes oxidative addition to a metal catalyst, followed by migratory insertion of the alkene and reductive elimination to form the product. The compound’s ability to act as a reducing agent involves the transfer of a hydride ion to the substrate, facilitated by the presence of a catalyst.
相似化合物的比较
Trimethyl(nonyl)silane can be compared with other similar compounds, such as:
Trimethylsilane: Similar in structure but lacks the nonyl group. It is commonly used in the semiconductor industry.
Triethylsilane: Contains ethyl groups instead of methyl groups. It is often used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical-based reducing properties and used in radical reactions.
The uniqueness of this compound lies in its combination of the nonyl group with the trimethylsilyl moiety, which imparts distinct reactivity and properties compared to other silanes.
Conclusion
This compound is a versatile organosilicon compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent in various chemical transformations and industrial processes
属性
分子式 |
C12H28Si |
|---|---|
分子量 |
200.44 g/mol |
IUPAC 名称 |
trimethyl(nonyl)silane |
InChI |
InChI=1S/C12H28Si/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-12H2,1-4H3 |
InChI 键 |
GTTZCEDHUXLLOM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)



![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)


